N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with dimethoxybenzyl and pyrrolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-dimethoxybenzylamine with 4,5-dimethoxy-2-nitrobenzoic acid under acidic conditions to form the corresponding amide.
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Pyrrole Substitution: The final step involves the substitution of the amine group with a pyrrolyl group through a nucleophilic substitution reaction using 1H-pyrrole and a suitable base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The benzamide group can be reduced to a benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrrolyl group can participate in electrophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted pyrrolyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- N-(3,4-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H24N2O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4,5-dimethoxy-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C22H24N2O5/c1-26-18-8-7-15(11-19(18)27-2)14-23-22(25)16-12-20(28-3)21(29-4)13-17(16)24-9-5-6-10-24/h5-13H,14H2,1-4H3,(H,23,25) |
InChI Key |
UMDSDOYNXWXTSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=C(C=C2N3C=CC=C3)OC)OC)OC |
Origin of Product |
United States |
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